molecular formula C65H106O30 B12326410 Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-

Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-

Cat. No.: B12326410
M. Wt: 1367.5 g/mol
InChI Key: ACOGFPXROAGALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1–>3)-O-6-deoxy-alpha-L-mannopyranosyl-(1–>2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1–>4)-O-beta-D-glucopyranosyl-(1–>6)-beta-D-glucopyranosyl ester, (3beta)- is a complex triterpenoid saponin. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1–>3)-O-6-deoxy-alpha-L-mannopyranosyl-(1–>2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1–>4)-O-beta-D-glucopyranosyl-(1–>6)-beta-D-glucopyranosyl ester, (3beta)- involves multiple glycosylation steps. The process typically starts with oleanolic acid, which undergoes glycosylation with various sugar donors under specific conditions to form the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. it can be produced through biotechnological methods involving the use of plant cell cultures or microbial fermentation to yield the desired triterpenoid saponins .

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-28-oic acid derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives of oleanolic acid, each with distinct biological activities .

Scientific Research Applications

Olean-12-en-28-oic acid derivatives have a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for their role in cell signaling and membrane stabilization.

    Medicine: Investigated for their anti-inflammatory, anti-cancer, and hepatoprotective properties.

    Industry: Used in the formulation of cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of Olean-12-en-28-oic acid derivatives involves multiple pathways:

Properties

Molecular Formula

C65H106O30

Molecular Weight

1367.5 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C65H106O30/c1-24(2)27-12-17-65(60(83)95-58-50(81)45(76)40(71)31(90-58)22-84-54-51(82)46(77)52(30(21-67)89-54)93-55-47(78)42(73)37(68)25(3)86-55)19-18-63(8)28(36(27)65)10-11-34-62(7)15-14-35(61(5,6)33(62)13-16-64(34,63)9)92-59-53(94-56-48(79)43(74)38(69)26(4)87-56)41(72)32(23-85-59)91-57-49(80)44(75)39(70)29(20-66)88-57/h25-59,66-82H,1,10-23H2,2-9H3

InChI Key

ACOGFPXROAGALT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.